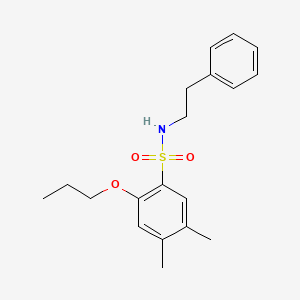

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide

Description

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

Molecular Formula |

C19H25NO3S |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide |

InChI |

InChI=1S/C19H25NO3S/c1-4-12-23-18-13-15(2)16(3)14-19(18)24(21,22)20-11-10-17-8-6-5-7-9-17/h5-9,13-14,20H,4,10-12H2,1-3H3 |

InChI Key |

JRLNZSQIHSVRAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide typically involves multiple steps. The starting materials often include 4,5-dimethyl-2-propoxybenzenesulfonyl chloride and 2-phenylethylamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the S-N bond, producing benzenesulfonic acid and the corresponding amine.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O/THF) | Concentrated HCl | 4,5-Dimethyl-2-propoxybenzenesulfonic acid + 2-Phenylethylamine | |

| Basic (NaOH, H₂O/EtOH) | 6M NaOH, reflux | Sodium 4,5-dimethyl-2-propoxybenzenesulfonate + 2-Phenylethylamine |

Acylation at the Sulfonamide Nitrogen

The nitrogen atom in the sulfonamide group can undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction modifies the compound’s pharmacophore, influencing its biological activity.

Table 2: Acylation Reactions

Alkylation at the Sulfonamide Nitrogen

Alkylation reactions introduce alkyl groups to the sulfonamide nitrogen, typically using alkyl halides or sulfonating agents.

Table 3: Alkylation Reactions

Electrophilic Aromatic Substitution

The aromatic rings in the compound may undergo electrophilic substitution, though steric hindrance from the methyl and propoxy groups limits reactivity. Directed ortho-metallation has been explored to functionalize the benzene ring.

Table 4: Electrophilic Substitution Examples

Oxidation of the Propoxy Chain

The propoxy group (-OCH₂CH₂CH₃) undergoes oxidation to form carbonyl derivatives under controlled conditions.

Table 5: Oxidation Reactions

Key Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack on the sulfur atom, with the rate influenced by pH and steric effects.

-

Acylation/Alkylation : The sulfonamide nitrogen’s nucleophilicity is reduced compared to amines, necessitating strong bases (e.g., NaH) or activating agents (e.g., DIEA) .

-

Electrophilic Substitution : Methyl and propoxy groups direct incoming electrophiles to meta and para positions, respectively, though steric bulk often favors para substitution .

Scientific Research Applications

4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-4,5-dimethyl-N-(2-phenylethyl)benzene-1-sulfonamide

- 2-methoxy-4,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Uniqueness

What sets 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the propoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Biological Activity

4,5-Dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Chemical Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 302.38 g/mol

- Structure : The compound features a sulfonamide group attached to a propoxybenzene structure, with methyl and phenylethyl substituents that may influence its biological activity.

Research indicates that this compound may interact with various biological targets, including:

- Phosphodiesterase Inhibition : Similar to other sulfonamides, it may exhibit phosphodiesterase (PDE) inhibitory properties, which are critical in regulating cyclic nucleotide levels in cells. This mechanism is particularly relevant in conditions like erectile dysfunction and pulmonary hypertension, where PDE5 inhibitors are therapeutically beneficial .

- Voltage-Gated Sodium Channel Modulation : The compound may also act as an antagonist to voltage-gated sodium channels, potentially providing analgesic effects in neuropathic pain models .

Antinociceptive Effects

In various animal models, compounds structurally related to this compound have shown significant antinociceptive effects. For instance:

- Case Study : A study demonstrated that related sulfonamides reduced pain responses in rodent models of inflammatory pain. The mechanism was attributed to sodium channel blockade and subsequent inhibition of nociceptive signaling pathways .

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-dimethyl-N-(2-phenylethyl)-2-propoxybenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves sulfonylation of the benzene ring followed by sequential alkylation and amidation. For example, chlorosulfonic acid can be used to introduce the sulfonyl group, followed by coupling with 2-phenylethylamine under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates should be characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Monitoring reaction progress with thin-layer chromatography (TLC) is advised .

Q. Which purification techniques are optimal for isolating this sulfonamide derivative, especially when dealing with byproducts from alkylation steps?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. For challenging separations, recrystallization from ethanol or methanol can improve purity. Membrane-based separation technologies (e.g., nanofiltration) may also reduce polar impurities, as suggested in chemical engineering methodologies .

Q. How can researchers validate the structural integrity of the final compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm proton environments (e.g., methyl groups at 4,5-positions and propoxy chain).

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm and 1150 cm).

- Elemental Analysis : Verify C, H, N, S ratios within ±0.4% of theoretical values.

Discrepancies in data should prompt re-evaluation of synthetic steps .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and activation energies for sulfonylation or alkylation steps. Tools like Gaussian or ORCA, combined with reaction path search algorithms, help identify optimal solvents, temperatures, and catalysts. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by prioritizing conditions with lower energy barriers .

Q. What factorial design strategies are suitable for studying the effects of substituents on bioactivity?

- Methodological Answer : A 2 factorial design can systematically vary substituents (e.g., methyl, propoxy groups) to assess their impact on biological targets. For example:

- Factors : Substituent position, chain length, electron-donating/withdrawing groups.

- Response Variables : Binding affinity (via SPR assays), solubility (HPLC logP).

Statistical software (e.g., Minitab) can analyze interactions and identify dominant factors .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational docking results?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Cross-validate with:

- Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 100+ ns trajectories.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to confirm affinity.

Reconcile computational models with experimental IC values using free-energy perturbation (FEP) calculations .

Q. What strategies mitigate degradation of this sulfonamide under physiological pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Stabilization approaches include:

- Formulation : Encapsulation in cyclodextrins or liposomes.

- Structural Modifications : Introducing electron-withdrawing groups to the benzene ring to reduce hydrolysis susceptibility .

Data Analysis and Interpretation

Q. How can researchers statistically analyze batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent batches. If variability exceeds 5%, investigate root causes (e.g., moisture levels, catalyst aging) using Pareto charts. Implement process control systems (e.g., PAT tools) for real-time monitoring of critical parameters like temperature and pH .

Q. What bioinformatics tools are recommended for predicting off-target interactions of this sulfonamide?

- Methodological Answer : Use SwissTargetPrediction or SEA server to identify potential off-targets. Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding. For kinase targets, employ KINOMEscan profiling to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.